molecular formula C20H17NO2 B14424648 [4-(4-Methoxyanilino)phenyl](phenyl)methanone CAS No. 85243-04-5

[4-(4-Methoxyanilino)phenyl](phenyl)methanone

Katalognummer: B14424648
CAS-Nummer: 85243-04-5
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: CCWQCAFEQVGRKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methoxyanilino)phenylmethanone is an organic compound with a complex structure that includes methoxy, anilino, and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyanilino)phenylmethanone typically involves the reaction of 4-methoxyaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-methoxyaniline attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for 4-(4-Methoxyanilino)phenylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxyanilino)phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-(4-Methoxyanilino)phenylmethanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

Medicine

In medicine, derivatives of 4-(4-Methoxyanilino)phenylmethanone are explored for their potential anti-inflammatory and anticancer properties. Research is ongoing to understand its mechanism of action and therapeutic potential .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 4-(4-Methoxyanilino)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the methoxy and anilino groups in 4-(4-Methoxyanilino)phenylmethanone imparts unique electronic and steric properties, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

85243-04-5

Molekularformel

C20H17NO2

Molekulargewicht

303.4 g/mol

IUPAC-Name

[4-(4-methoxyanilino)phenyl]-phenylmethanone

InChI

InChI=1S/C20H17NO2/c1-23-19-13-11-18(12-14-19)21-17-9-7-16(8-10-17)20(22)15-5-3-2-4-6-15/h2-14,21H,1H3

InChI-Schlüssel

CCWQCAFEQVGRKQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.